molecular formula C18H21ClN2O2S B3926774 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one

Cat. No.: B3926774
M. Wt: 364.9 g/mol
InChI Key: YZIUAMHPYPJSNI-UHFFFAOYSA-N
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Description

The compound 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one is a complex organic molecule that features a unique combination of functional groups, including a thiazole ring, a chlorophenyl group, and a dihydrofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorophenylamine with a suitable thioamide under acidic conditions.

    Attachment of the Dihydrofuranone Moiety: The thiazole intermediate is then reacted with a dihydrofuranone precursor in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one: stands out due to its combination of a thiazole ring and a dihydrofuranone structure, which imparts unique chemical and biological properties not commonly found in simpler chlorinated aniline derivatives.

Properties

IUPAC Name

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-5-methyl-3-(2-methylpropyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-11(2)8-12-9-18(3,23-16(12)22)15-10-24-17(21-15)20-14-7-5-4-6-13(14)19/h4-7,10-12H,8-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUAMHPYPJSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one
Reactant of Route 2
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one
Reactant of Route 3
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one
Reactant of Route 4
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one
Reactant of Route 5
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one

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